molecular formula C8H5ClFIO2 B6165003 methyl 5-chloro-2-fluoro-4-iodobenzoate CAS No. 2091744-23-7

methyl 5-chloro-2-fluoro-4-iodobenzoate

Cat. No.: B6165003
CAS No.: 2091744-23-7
M. Wt: 314.5
InChI Key:
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Description

Methyl 5-chloro-2-fluoro-4-iodobenzoate: is a halogenated aromatic ester with a molecular formula of C8H6ClFI. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms on a benzene ring, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Methyl Benzoate: The compound can be synthesized by the sequential halogenation of methyl benzoate. Initially, the methyl benzoate undergoes chlorination to introduce the chlorine atom at the 5-position. Subsequently, fluorination and iodination steps are performed to introduce the fluorine and iodine atoms at the 2- and 4-positions, respectively.

  • Industrial Production Methods: On an industrial scale, the synthesis involves controlled halogenation reactions under specific conditions to ensure the selective introduction of halogen atoms. The process typically requires the use of halogenating agents such as chlorine gas, fluorine gas, and iodine in the presence of a suitable catalyst.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydroxyl derivatives.

  • Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Electrophilic substitution reactions typically require strong electrophiles and Lewis acids as catalysts.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Hydroxyl derivatives and corresponding alcohols.

  • Substitution Products: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Methyl 5-chloro-2-fluoro-4-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in biological studies to investigate the effects of halogenated aromatic compounds on biological systems. It can serve as a probe to study enzyme inhibition and receptor binding.

Medicine: Research has explored the potential medicinal applications of halogenated aromatic compounds, including their use as antimicrobial agents and in drug design.

Industry: In the chemical industry, this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 5-chloro-2-fluoro-4-iodobenzoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors through halogen bonding or hydrophobic interactions. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 2-fluoro-5-iodobenzoate: Similar structure but different halogen positions.

  • Methyl 5-fluoro-2-iodobenzoate: Similar halogen positions but different halogen types.

  • Methyl 2-fluoro-4-iodobenzoate: Similar halogen types but different halogen positions.

This comprehensive overview highlights the significance of methyl 5-chloro-2-fluoro-4-iodobenzoate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.

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Properties

CAS No.

2091744-23-7

Molecular Formula

C8H5ClFIO2

Molecular Weight

314.5

Purity

95

Origin of Product

United States

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